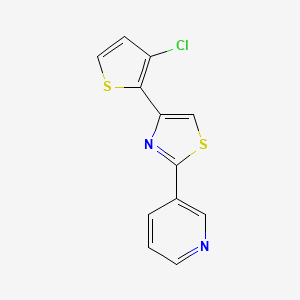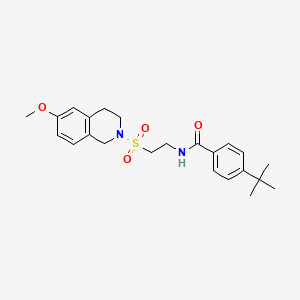![molecular formula C10H14ClN3O3 B2590839 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one CAS No. 2411294-53-4](/img/structure/B2590839.png)
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is a complex organic compound that features a morpholine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and a chloro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the oxadiazole moiety and the chloro group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in scaling up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]propan-1-one
- 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-4-yl]propan-1-one
Uniqueness
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties
Propiedades
IUPAC Name |
2-chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-6(11)10(15)14-3-4-16-5-8(14)9-12-7(2)17-13-9/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLNYYNRHDYUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-3-carboxylic acid](/img/structure/B2590757.png)




![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
![2,3-dimethoxy-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide](/img/structure/B2590767.png)
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)
![3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)
sulfamoyl}benzamide](/img/structure/B2590774.png)
![N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)
